3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVSLWGWGXMXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 3-chlorobenzoic acid and 4-(4-chlorophenyl)-1,3-thiazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide. For instance, derivatives of thiazole have been synthesized and evaluated for their efficacy against various microbial strains.
- Case Study : A study synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The compounds were assessed using a turbidimetric method, revealing notable effectiveness against resistant strains .
| Compound Name | Activity Type | Target Organisms | Results |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | Bacteria, Fungi | Effective against resistant strains |
Anticancer Properties
The anticancer properties of thiazole derivatives have garnered attention due to their ability to inhibit cancer cell proliferation.
- Case Study : Research focused on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The compounds were evaluated using the Sulforhodamine B assay, with some derivatives exhibiting high cytotoxicity .
| Compound Name | Cancer Cell Line | Assay Used | IC50 Values |
|---|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF7 (breast cancer) | Sulforhodamine B | High cytotoxicity observed |
Acetylcholinesterase Inhibition
Another promising application of this compound is in the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease.
- Case Study : A study synthesized compounds based on a coumarin-thiazole hybrid that exhibited excellent acetylcholinesterase inhibitory activity. The most effective compound demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in treating cognitive decline associated with Alzheimer's disease .
| Compound Name | Activity Type | IC50 Value | Potential Application |
|---|---|---|---|
| Coumarin-thiazole hybrid | Acetylcholinesterase Inhibitor | 2.7 µM | Alzheimer's Disease |
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and the benzamide moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and require detailed studies to elucidate.
Comparison with Similar Compounds
- 3-chloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-(4-chlorophenyl)benzamide
- 2-chloro-N-(4-chlorophenyl)benzamide
Comparison: Compared to its analogs, 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring. This ring imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity. The compound’s structure allows for specific interactions with biological targets that may not be possible with simpler benzamide derivatives.
Biological Activity
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a thiazole ring, a benzamide moiety, and a chlorophenyl substituent. Its molecular formula is . The presence of chlorine atoms in its structure is significant as they often enhance biological activity by increasing lipophilicity and altering receptor interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The IC50 values indicate potent antiproliferative effects, comparable to established chemotherapeutic agents like doxorubicin .
The mechanism underlying the anticancer activity of this compound appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts mitotic processes in cancer cells, leading to apoptosis.
- Targeting Kinases : Similar thiazole derivatives have been shown to inhibit RET kinase activity, which is crucial for tumor growth and survival .
Antimicrobial Activity
Research indicates that thiazole-containing compounds possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against various bacterial strains.
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of various thiazole derivatives on tumor growth in animal models. The results indicated that compounds similar to this compound significantly reduced tumor size in treated groups compared to controls.
- Inhibition of Cholinergic Enzymes : Another study focused on the inhibition of acetylcholinesterase by thiazole derivatives. While this study did not directly test our compound, it provides insights into the potential neuroprotective effects that may arise from similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
